molecular formula C10H9ClO2 B13452029 1-Chloro-2-ethynyl-4,5-dimethoxybenzene

1-Chloro-2-ethynyl-4,5-dimethoxybenzene

Cat. No.: B13452029
M. Wt: 196.63 g/mol
InChI Key: FCBYPIQFMTWMAE-UHFFFAOYSA-N
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Description

1-Chloro-2-ethynyl-4,5-dimethoxybenzene is an organic compound characterized by a benzene ring substituted with a chlorine atom, an ethynyl group, and two methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2-ethynyl-4,5-dimethoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts acylation, followed by a series of steps to introduce the ethynyl group and methoxy groups . The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and specific solvents to facilitate the substitution reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-ethynyl-4,5-dimethoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products depend on the type of reaction and the specific conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various halogenated derivatives .

Scientific Research Applications

1-Chloro-2-ethynyl-4,5-dimethoxybenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Chloro-2-ethynyl-4,5-dimethoxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in pi-stacking interactions, while the methoxy groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

  • 1-Chloro-2,4-dimethoxybenzene
  • 2-Chloro-1,4-dimethoxybenzene
  • 4-Chloroveratrole

Comparison: 1-Chloro-2-ethynyl-4,5-dimethoxybenzene is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The combination of chlorine and methoxy groups also contributes to its unique properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H9ClO2

Molecular Weight

196.63 g/mol

IUPAC Name

1-chloro-2-ethynyl-4,5-dimethoxybenzene

InChI

InChI=1S/C10H9ClO2/c1-4-7-5-9(12-2)10(13-3)6-8(7)11/h1,5-6H,2-3H3

InChI Key

FCBYPIQFMTWMAE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C#C)Cl)OC

Origin of Product

United States

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